molecular formula C14H16N2O3 B11819298 Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate

Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate

Cat. No.: B11819298
M. Wt: 260.29 g/mol
InChI Key: WIRMPZNKYPQRJR-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate is an organic compound with the molecular formula C14H16N2O3 It is known for its unique structural features, including a cyano group, an ethoxyphenyl group, and an amino group attached to a prop-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with an appropriate substituted aniline derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic attack of the aniline on the cyanoacetate ester, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrogenation: The double bond in the prop-2-enoate moiety can be hydrogenated to form the corresponding saturated compound.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate

    Catalysts: Palladium on carbon (for hydrogenation)

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of the double bond yields the corresponding saturated ester, while nucleophilic substitution can lead to a variety of substituted derivatives .

Scientific Research Applications

Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the ethoxyphenyl moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
  • Ethyl 2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate
  • Ethyl 2-cyano-3,3-diphenylacrylate

Uniqueness

Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 2-cyano-3-(2-ethoxyanilino)prop-2-enoate

InChI

InChI=1S/C14H16N2O3/c1-3-18-13-8-6-5-7-12(13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3

InChI Key

WIRMPZNKYPQRJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC=C(C#N)C(=O)OCC

Origin of Product

United States

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